molecular formula C15H21NO2 B15111613 3-Butyl-3-methyl-5-phenylmorpholin-2-one

3-Butyl-3-methyl-5-phenylmorpholin-2-one

Cat. No.: B15111613
M. Wt: 247.33 g/mol
InChI Key: KEJKFWAJMISQRD-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Derivatives in Heterocyclic Chemistry and Medicinal Science

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation refers to molecular frameworks that are capable of binding to multiple, distinct biological receptors, making them highly valuable in drug design. The utility of the morpholine moiety is demonstrated by its presence in numerous approved drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antidepressant agents. jchemrev.come3s-conferences.org

Morpholine and its derivatives are attractive to medicinal chemists due to their advantageous physicochemical and metabolic properties. jchemrev.com The inclusion of the morpholine ring can improve a molecule's pharmacokinetic profile, such as solubility and metabolic stability. These compounds exhibit a broad spectrum of pharmacological activities, acting as analgesics, central nervous system stimulants, and antimicrobial agents, among others. e3s-conferences.orgnih.govresearchgate.net The versatility of this scaffold allows for extensive synthetic modification, enabling the development of new therapeutic agents. jchemrev.come3s-conferences.org

Overview of Lactam Structures within Biologically Active Compounds

A lactam is a cyclic amide, a functional group formed from the intramolecular reaction of an amino group and a carboxylic acid. These structures are integral components of many biologically active compounds and natural products. The most famous examples are the β-lactam antibiotics, which include penicillin and cephalosporins. The four-membered β-lactam ring is the key structural motif responsible for their antibacterial activity.

Beyond antibiotics, lactam rings of various sizes are found in compounds with diverse therapeutic applications, targeting conditions such as cancer, diabetes, and infectious diseases. Lactams are considered conformationally restricted scaffolds with features that can mimic peptides, which is useful for improving the potency, selectivity, and metabolic stability of peptide-based drugs. The rigid framework of the lactam ring makes it a valuable building block in the synthesis of complex molecules.

Structural Context of 3-Butyl-3-methyl-5-phenylmorpholin-2-one within Morpholin-2-one (B1368128) Class

The morpholin-2-one structure is a derivative of morpholine that incorporates a lactam function by having a carbonyl group at the second position of the ring. These compounds are important synthetic intermediates and are found in various biologically active molecules. researchgate.netmdpi.com For instance, the drug Aprepitant, used to prevent nausea and vomiting induced by chemotherapy, features a morpholinone core. researchgate.net The introduction of the carbonyl group creates a rigid framework that is useful for stereocontrolled chemical modifications.

This compound belongs to this class of compounds. Its structure is defined by the morpholin-2-one core with specific substituents at various positions:

A butyl group and a methyl group are attached to carbon 3.

A phenyl group is attached to carbon 5.

This specific arrangement of substituents gives the molecule its unique chemical identity. While detailed experimental data for this exact compound is limited in publicly available scientific literature, it is identified as a substance used in the pharmaceutical industry as a component for synthesizing various drugs, particularly those with effects on the central nervous system. myskinrecipes.com The predicted physicochemical properties for one of its stereoisomers are summarized below.

IdentifierPropertyPredicted Value
(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-oneBoiling Point395.6 ± 42.0 °C
Density1.016 ± 0.06 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

3-butyl-3-methyl-5-phenylmorpholin-2-one

InChI

InChI=1S/C15H21NO2/c1-3-4-10-15(2)14(17)18-11-13(16-15)12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3

InChI Key

KEJKFWAJMISQRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)OCC(N1)C2=CC=CC=C2)C

Origin of Product

United States

Synthetic Strategies for 3 Butyl 3 Methyl 5 Phenylmorpholin 2 One and Analogs

General Approaches to Morpholin-2-one (B1368128) Ring Formation

The construction of the morpholin-2-one ring is a cornerstone of synthetic efforts targeting this class of compounds. Various strategies have been developed, ranging from cycloaddition reactions to intramolecular cyclizations and condensation-based methods.

Cycloaddition Reactions in Morpholine (B109124) Ring Synthesis

Cycloaddition reactions offer an efficient means of forming the morpholine-2-one core, often in a highly controlled manner. One prominent approach involves a domino [4+2] heteroannulation process. This reaction can be catalyzed by a chiral phosphoric acid, reacting aryl or alkylglyoxals with 2-(arylamino)ethan-1-ols. The sequence proceeds through the formation of a cyclic α-iminium hemiacetal, which then undergoes a 1,2-aryl/alkyl shift to yield the C3-substituted morpholin-2-one with good to high enantioselectivity. scite.ainih.gov This method represents a formal asymmetric aza-benzilic ester rearrangement.

Another strategy employs a [3+3]-cycloaddition involving an azaoxyallyl cation and an epoxide, such as styrene (B11656) oxide, to form the morpholinone ring. This approach highlights the versatility of cycloaddition chemistry in constructing the heterocyclic scaffold.

The following table summarizes key cycloaddition strategies for morpholin-2-one synthesis.

Table 1: Cycloaddition Strategies in Morpholin-2-one Synthesis
Reaction Type Key Reactants Catalyst/Conditions Key Features
Domino [4+2] Heteroannulation Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-ols Chiral Phosphoric Acid Forms C3-substituted morpholin-2-ones; proceeds via 1,2-aryl/alkyl shift; high enantioselectivity. scite.ainih.gov
[3+3] Cycloaddition Azaoxyallyl cation (from bromoamide), Styrene oxide Not specified Forms the core morpholinone ring structure.

Alternative Cyclization Methods and Condensation Reactions

Beyond cycloadditions, a variety of other cyclization and condensation reactions are employed to form the morpholin-2-one ring. A powerful one-pot approach combines a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). researchgate.netnih.gov This sequence begins with commercially available aldehydes and (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea, to form an intermediate that is epoxidized in situ. Subsequent treatment with a 2-aminoethanol equivalent initiates the domino ring-opening cyclization to furnish the morpholin-2-one product. researchgate.net

Acid-catalyzed cascade reactions provide another route. For instance, reacting L-prolinol with an arylglyoxal initially forms a 2-aroyl-1,3-oxazolidine. This intermediate, in the presence of an acid catalyst, undergoes a cascade involving a ring-opening, a 1,2-aryl shift, and finally lactonization to yield a bicyclic morpholin-2-one derivative. nih.gov

Condensation reactions are also central to morpholin-2-one synthesis. The reaction between β-amino alcohols and dialkyl dicyanofumarates under mild conditions proceeds via an addition-elimination-lactonization pathway to selectively form the six-membered ring. Furthermore, the intramolecular cyclization of N-(2-haloacetyl)-α-amino acid esters or α-(2-chloroethoxy)-amides under basic conditions represents a fundamental and widely used strategy for ring closure. researchgate.net

Asymmetric Synthesis of 5-Phenylmorpholin-2-one (B162240) Scaffolds as Precursors

Achieving stereochemical control is critical in the synthesis of complex molecules like 3-Butyl-3-methyl-5-phenylmorpholin-2-one. The synthesis of chiral 5-phenylmorpholin-2-one scaffolds serves as a crucial step, establishing the stereocenter at the C5 position.

Chiral Auxiliary Approaches in Morpholin-2-one Synthesis

The use of chiral auxiliaries is a well-established strategy for inducing asymmetry. In the context of morpholin-2-one synthesis, enantiopure starting materials guide the formation of specific stereoisomers. A practical and high-yielding synthesis utilizes pseudoephedrine as a chiral auxiliary in a Brønsted acid-catalyzed reaction with arylglyoxals to produce morpholinone products with high selectivity. nih.govacs.org Similarly, other enantiopure 1,2-amino alcohols can be used in condensation and rearrangement reactions with aryl glyoxals to achieve diastereoselective synthesis of C3-substituted morpholinones. scite.ai

Enantioselective Methodologies for Stereocenter Control

Catalytic enantioselective methods provide a more atom-economical approach to stereocenter control. These methods rely on a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One of the most effective strategies is the use of chiral phosphoric acid catalysts. nih.gov This catalyst promotes the reaction between arylglyoxals and 2-(arylamino)ethan-1-ols, proceeding through a domino [4+2] heteroannulation followed by a 1,2-aryl shift to deliver enantioenriched C3-substituted morpholinones. nih.gov This reaction has been successfully applied to the concise synthesis of neurokinin-1 receptor antagonists. nih.gov

Organocatalysis also features prominently. A one-pot sequence involving a Knoevenagel reaction and asymmetric epoxidation, catalyzed by a quinine-derived urea, generates chiral epoxides that are key intermediates. acs.org These epoxides then undergo a domino ring-opening cyclization with an appropriate amine to yield highly enantioenriched morpholin-2-ones. acs.org Furthermore, unified enantioselective syntheses of related scaffolds, such as 5-phenylmorphans, have been developed using an enantioselective conjugate addition as the key step to establish the initial stereocenter. researchgate.net

The following table compares different enantioselective methods.

Table 2: Enantioselective Methodologies for Morpholin-2-one Scaffolds
Methodology Catalyst System Key Transformation Typical Enantiomeric Excess (ee)
Chiral Phosphoric Acid Catalysis Chiral Phosphoric Acid Domino [4+2] heteroannulation / 1,2-aryl shift Good to high
Organocatalysis Quinine-derived Urea Asymmetric epoxidation / Domino Ring-Opening Cyclization Up to 89% ee for 3-aryl morpholin-2-ones acs.org
Conjugate Addition Copper catalyst with chiral ligand Enantioselective conjugate addition Not specified for morpholin-2-ones, but effective for related 5-phenylmorphan scaffolds researchgate.net

Introduction of Alkyl and Phenyl Substituents: Specific Methodologies for 3-Butyl, 3-Methyl, and 5-Phenyl Moieties

The final stage of synthesizing this compound involves the precise installation of the required substituents at the C3 and C5 positions. The 5-phenyl group is typically incorporated from the start of the synthesis, using precursors like phenyl-containing aldehydes, arylglyoxals, or epoxides. acs.orgresearchgate.net

The major synthetic challenge lies in the construction of the C3-disubstituted, or aza-quaternary, stereocenter. Approaches to C3-disubstituted morpholin-2-ones are noted to be far less developed than for monosubstituted analogs, largely due to the steric hindrance associated with forming the quaternary carbon. researchgate.netresearchgate.net

A significant breakthrough in this area is the Zinc chloride-catalyzed cyclizative 1,2-rearrangement . scite.ainih.govresearchgate.net This method efficiently constructs morpholinones bearing aza-quaternary stereocenters from readily available achiral linear compounds. The reaction proceeds through a formal [4+2] heteroannulation to form an α-iminium hemiacetal, which then undergoes a 1,2-ester or 1,2-amide shift to create the C3-quaternary center. scite.ainih.gov This strategy allows for the construction of structurally diverse C3-disubstituted morpholin-2-ones that are otherwise difficult to access. researchgate.net This methodology represents a plausible pathway to introduce both the butyl and methyl groups at the C3 position by selecting appropriate starting materials that contain these alkyl fragments.

Another potential strategy could be adapted from the synthesis of related heterocycles. For example, Pd-catalyzed decarboxylative allylic alkylation has been used to create C3-quaternary stereocenters in piperazin-2-ones, and a similar approach could potentially be explored for morpholin-2-one scaffolds. nih.gov Additionally, functionalization of a pre-formed morpholin-2-one ring at the C3 position via cross-dehydrogenative coupling (CDC) reactions has been demonstrated, although this typically introduces heteroatoms or aryl groups rather than performing a dialkylation. mdpi.com

The synthesis of 3,5,5-trimethyl-2-phenylmorpholine analogs, while not morpholin-2-ones, involves a cyclization step using sulfuric acid that forms the morpholine ring with a pre-existing substituted carbon that becomes the C3 position. This highlights the strategy of incorporating the desired substitution pattern into the linear precursor before the final ring-closing step.

Alkylation and Arylation Techniques at C-3 and C-5 Positions

The introduction of substituents at the C-3 and C-5 positions can be achieved through various synthetic routes, often involving multi-step sequences or domino reactions.

C-3 Position Alkylation: Creating the C-3 quaternary stereocenter, such as the 3-butyl-3-methyl configuration, is a complex task. researchgate.net One common approach involves the alkylation of a pre-existing morpholin-2-one precursor. For instance, optically active (5S)-N-(tert-butyloxycarbonyl)-5-alkyl-4H-1,4-oxazine-2-ones can be selectively alkylated at the C-3 position to yield (3S, 5S)-dialkyl substituted morpholin-2-ones. researchgate.net Another advanced method is the Palladium-catalyzed decarboxylative allylic alkylation of racemic piperazin-2-ones, a strategy that has been shown to effectively create C-3 quaternary stereocenters in related heterocyclic systems. nih.gov Zinc chloride has also been utilized to catalyze a cyclizative 1,2-rearrangement process, which provides efficient access to morpholin-2-ones bearing C-3 disubstitution, including aza-quaternary centers. researchgate.netresearchgate.net

C-5 Position Arylation: The phenyl group at the C-5 position is typically introduced by starting with an appropriately substituted precursor, such as an enantiomerically pure amino alcohol. nih.gov A notable strategy for forming the C-5 substituted morpholine ring is the Palladium-catalyzed carboamination reaction. This key step couples a substituted ethanolamine (B43304) derivative with an aryl bromide, generating cis-3,5-disubstituted morpholines in a stereocontrolled manner. nih.gov While this has been demonstrated for morpholines, the principles are applicable to the synthesis of morpholin-2-one analogs. Another powerful approach is a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, which can be used to synthesize C-3 substituted morpholin-2-ones where the aryl group originates from an aryl/alkylglyoxal reactant. nih.govacs.org

Stereoselective Introduction of C-3 and C-5 Substituents

Achieving stereocontrol is paramount in the synthesis of complex molecules like this compound, which contains stereocenters at both the C-3 and C-5 positions.

Several asymmetric strategies have been developed:

Chiral Auxiliaries: One established method utilizes chiral auxiliaries. Enantiopure 1,2-amino alcohols can be reacted with aryl glyoxals in a Brønsted acid-catalyzed condensation and rearrangement to form C-3 substituted morpholinones with defined stereochemistry. nih.gov

Catalytic Asymmetric Synthesis: More modern approaches focus on catalytic enantioselective methods. A chiral phosphoric acid-catalyzed reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols proceeds through a domino [4+2] heteroannulation and a subsequent 1,2-aryl/alkyl shift. acs.org This method, formally an asymmetric aza-benzilic ester rearrangement, produces C-3 substituted morpholinones in high enantioselectivity. nih.govacs.org

Organocatalysis: Organocatalysis offers another powerful tool. A one-pot sequence involving a Knoevenagel reaction, an asymmetric epoxidation catalyzed by a quinine-derived urea, and a domino ring-opening cyclization (DROC) has been successfully employed to synthesize 3-aryl morpholin-2-ones with high enantiomeric excess. nih.govacs.orgresearchgate.net This approach provides a rapid and efficient entry to key intermediates for complex drug molecules. nih.govacs.org

Optimization of Reaction Conditions and Yields in Morpholin-2-one Synthesis

The efficiency and yield of morpholin-2-one synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

Catalyst Systems (e.g., Copper-promoted, Lewis Acid Catalysis)

The selection of an appropriate catalyst is crucial for directing the reaction pathway and achieving high yields and selectivity. A range of catalysts has been explored for the synthesis of the morpholin-2-one core and its analogs.

Catalyst TypeSpecific Catalyst ExampleApplication in Morpholin-2-one SynthesisReference(s)
Lewis Acid Zinc Chloride (ZnCl₂)Catalyzes cyclizative 1,2-rearrangement to form C-3 disubstituted morpholin-2-ones. researchgate.netresearchgate.net
Brønsted Acid Chiral Phosphoric AcidPromotes enantioselective synthesis of C-3 substituted morpholinones via a domino reaction. nih.govacs.org
Organocatalyst Quinine-derived UreaCatalyzes asymmetric epoxidation in a one-pot synthesis of chiral 3-aryl morpholin-2-ones. nih.govacs.orgresearchgate.net
Transition Metal Palladium (Pd) CatalystsUsed in carboamination reactions to construct cis-3,5-disubstituted morpholine rings. nih.gov
Transition Metal Copper(I) Chloride (Cu(I)Cl)Promotes cross-dehydrogenative coupling for C-3 functionalization of the morpholin-2-one core. mdpi.com

Solvent Effects and Temperature Optimization

Solvent Selection: The choice of solvent can dramatically affect the outcome of a reaction. For instance, in the one-pot synthesis of 3-aryl morpholin-2-ones, anhydrous toluene (B28343) is used to facilitate the initial Knoevenagel and subsequent epoxidation steps. acs.org In other Pd-catalyzed reactions, high-boiling point nonpolar solvents like mesitylene (B46885) or xylene have been found to be superior to polar aprotic solvents such as DMF or DMSO. acs.org For the functionalization of the morpholin-2-one core via cross-dehydrogenative coupling, acetonitrile (B52724) was found to be a more effective solvent than 1,2-dichloroethane. mdpi.com

Temperature Control: Temperature optimization is essential for balancing reaction kinetics with the stability of reactants and products. The asymmetric epoxidation step in the organocatalyzed synthesis of morpholin-2-ones is typically performed at low temperatures, such as -20 °C, to enhance enantioselectivity. acs.org In contrast, cyclization reactions to form the morpholin-2,5-dione ring have been optimized at higher temperatures, around 60 °C, to drive the reaction to completion. nih.gov Similarly, copper-catalyzed derivatization reactions have been optimized at 60 °C to achieve high yields. mdpi.com

Derivatization Strategies for the Morpholin-2-one Core

Once the morpholin-2-one scaffold is constructed, it can serve as a template for further functionalization. Derivatization strategies allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships.

A notable strategy for the direct functionalization of the morpholin-2-one core is the copper-catalyzed cross-dehydrogenative coupling (CDC) reaction. mdpi.com This method facilitates the formation of a C-N bond at the C-3 position, which is activated by the adjacent nitrogen atom and carbonyl group.

The reaction of an N-phenyl morpholin-2-one with various cyclic imides, catalyzed by copper(I) chloride with oxygen as the oxidant, yields C-3 imido-substituted morpholin-2-ones. This process is atom-efficient and operates under relatively mild conditions. mdpi.com

Table of Reaction Scope for CDC on Morpholin-2-one Core

Imide Reactant Temperature (°C) Yield (%) Reference
Phthalimide 60 68 mdpi.com
cis-1,2,3,6-Tetrahydrophthalimide 60 93 mdpi.com
4-Nitrophthalimide 60 72 mdpi.com
Maleimide 60 36 mdpi.com
Succinimide 60 71 mdpi.com

This derivatization highlights a modern approach to modifying the core structure, providing access to a new range of analogs for further investigation. mdpi.com

Stereochemical Analysis and Isomerism of 3 Butyl 3 Methyl 5 Phenylmorpholin 2 One

Stereoisomerism in Substituted Morpholin-2-ones

Substituted morpholin-2-ones, like 3-Butyl-3-methyl-5-phenylmorpholin-2-one, are heterocyclic compounds that can exhibit stereoisomerism due to the presence of chiral centers. A chiral center is a carbon atom bonded to four different groups, leading to non-superimposable mirror images called enantiomers. longdom.orgmsu.edu The number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of chiral centers.

In the case of this compound, there are two chiral centers at the C3 and C5 positions of the morpholin-2-one (B1368128) ring. This gives rise to 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. tru.ca For this compound, the (3R,5R) and (3S,5S) isomers are one enantiomeric pair, while the (3R,5S) and (3S,5R) isomers form the other. These diastereomeric pairs will have different physical properties, such as melting points, boiling points, and solubility.

The stereochemistry of substituted morpholines often results in a preferred chair conformation to minimize steric hindrance. cdnsciencepub.comcdnsciencepub.com For instance, studies on 3,4-dimethyl-2-phenylmorpholine have confirmed preferred chair conformations with specific configurations for the substituents. cdnsciencepub.comcdnsciencepub.com

Diastereoselective and Enantioselective Control in Synthesis

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. Diastereoselective synthesis aims to produce a specific diastereomer, while enantioselective synthesis targets a particular enantiomer.

Various strategies have been developed for the stereoselective synthesis of substituted morpholines and morpholinones. nih.govnih.gov One common approach involves using chiral starting materials, or chiral auxiliaries, to guide the stereochemical outcome of the reaction. For example, enantiomerically pure amino alcohols can be used as precursors to generate single stereoisomers of morpholine (B109124) derivatives. nih.gov Palladium-catalyzed carboamination reactions have been employed for the construction of 3,5-disubstituted morpholines with high stereoselectivity. nih.gov

Catalytic enantioselective methods are also crucial for constructing chiral morpholinone structures. acs.org For instance, a chiral phosphoric acid-catalyzed reaction has been reported for the enantioselective synthesis of C3-substituted morpholinones. acs.org Additionally, zinc chloride has been used as a catalyst for the cyclizative 1,2-rearrangement to produce morpholinones with aza-quaternary stereocenters at the C3 position. researchgate.netresearchgate.net The stereochemical outcome of such reactions can be highly dependent on the catalyst and reaction conditions. nih.gov

Table 1: Examples of Stereoselective Synthesis Methods for Morpholine Derivatives
MethodKey FeaturesStereochemical ControlReference
Pd-catalyzed CarboaminationUses enantiomerically pure amino alcohols.Produces single stereoisomers of cis-3,5-disubstituted morpholines. nih.gov
Chiral Phosphoric Acid CatalysisDomino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift.Enantioselective synthesis of C3-substituted morpholinones. acs.org
ZnCl2-catalyzed Cyclizative 1,2-rearrangementConstructs morpholinones with aza-quaternary stereocenters.Access to C3-disubstituted morpholin-2-ones. researchgate.netresearchgate.net
Organocatalytic One-Pot ApproachKnoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization.Provides enantioenriched 3-aryl/alkyl morpholin-2-ones. nih.gov

Configurational Assignment Methodologies (e.g., X-ray Crystallography for related structures)

Determining the absolute configuration of stereoisomers is crucial. X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers. mdpi.com This method has been used to assign the relative stereochemistry of various substituted morpholines. For example, the 2,5-cis relative stereochemistry of a major diastereomer of a 2,5-disubstituted morpholine was confirmed by X-ray crystallography. nih.gov

In addition to X-ray crystallography, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are widely used to determine the relative stereochemistry of molecules. mdpi.comsciencepublishinggroup.com Techniques like Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which helps in assigning the relative configuration of substituents on the morpholine ring. acs.org For instance, NOE experiments were used to assign the stereochemistry of diastereomers of morpholine hemiaminals. acs.org

Impact of Stereochemistry on Molecular Conformation and Reactivity

The stereochemistry of a molecule significantly influences its three-dimensional shape, or conformation. longdom.org The different spatial arrangements of substituents in stereoisomers can lead to variations in steric and electronic effects, which in turn affect the molecule's stability and reactivity. researchgate.net

For morpholine and its derivatives, the chair conformation is generally the most stable. acs.orgresearchgate.net However, the presence and orientation of substituents can influence the conformational equilibrium. For example, in some substituted morpholine hemiaminals, both the hydroxy and carboxylate groups were found to be in axial positions to avoid steric strain. acs.org This conformational preference, dictated by stereochemistry, can impact the molecule's reactivity by affecting the accessibility of reactive sites.

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as different enantiomers can interact differently with chiral biological targets like enzymes and receptors. nih.govnih.gov Therefore, controlling the stereochemistry of this compound is essential for any potential pharmaceutical applications.

Chemical Transformations and Reaction Mechanisms of 3 Butyl 3 Methyl 5 Phenylmorpholin 2 One

Functionalization of Peripheral Substituents (Butyl, Methyl, Phenyl)

The functionalization of the alkyl (butyl, methyl) and aryl (phenyl) substituents of 3-butyl-3-methyl-5-phenylmorpholin-2-one would follow standard organic chemistry principles for these respective groups. Direct functionalization of the butyl and methyl groups would likely require radical conditions, as the C-H bonds are relatively inert.

Table 2: Potential Functionalization Reactions of Peripheral Substituents

Substituent Reaction Type Potential Reagents and Conditions Expected Outcome
Butyl/Methyl Radical Halogenation NBS or Br₂ with light/heat Bromination at a secondary carbon of the butyl chain or the methyl group.
Phenyl Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (Nitration) Introduction of a nitro group, likely at the para position due to steric hindrance at the ortho positions.
Phenyl Electrophilic Aromatic Substitution Br₂/FeBr₃ (Bromination) Introduction of a bromine atom, likely at the para position.

Mechanistic Studies of Key Reactions

While specific mechanistic studies for this compound are not available, insights can be drawn from related systems.

The mechanism of acid- or base-catalyzed ring-opening of the lactam involves nucleophilic attack at the carbonyl carbon. In an acidic medium, the carbonyl oxygen is protonated, activating the carbonyl group towards nucleophilic attack by water or an alcohol. In a basic medium, a hydroxide (B78521) or alkoxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to open the ring.

Ring-closing reactions to form the morpholin-2-one (B1368128) ring are also crucial in its synthesis. These typically involve intramolecular cyclization of a suitable precursor, such as an N-(2-hydroxyethyl)amino acid derivative.

Recent studies have focused on the functionalization of morpholin-2-ones via cross-dehydrogenative coupling (CDC) reactions. mdpi.com These reactions typically occur at the C3 position, which is activated by both the adjacent nitrogen atom and the carbonyl group. mdpi.com The proposed mechanism for copper-catalyzed oxidative imidation involves the formation of a C3-centered radical, which then couples with an imide nucleophile. mdpi.com

However, for this compound, the C3 position is disubstituted, meaning it lacks the necessary C-H bond for this type of CDC reaction to occur. Therefore, it is expected that this specific molecule would be unreactive under these conditions at the C3 position. Functionalization at other positions, such as C5 or C6, would require different catalytic systems and is generally less favored due to lower activation. mdpi.com

Stability and Degradation Pathways

The stability of the morpholin-2-one ring can be influenced by its substituents and the storage conditions. For instance, N-phenyl morpholin-2-one has been reported to be stable for extended periods at 4°C but tends to decompose when stored at room temperature for several weeks. mdpi.com This suggests that this compound is likely to exhibit similar stability, being reasonably stable under refrigerated conditions but susceptible to degradation over time at ambient temperature.

Degradation of the morpholin-2-one ring would likely proceed through hydrolysis of the lactam bond, especially in the presence of moisture, acids, or bases. This would lead to the formation of the corresponding ring-opened amino acid. Other potential degradation pathways could involve oxidation of the morpholine (B109124) ring, particularly at the carbon atoms adjacent to the heteroatoms, although the substitution pattern of this compound may influence this reactivity.

Computational Chemistry and Molecular Modeling of 3 Butyl 3 Methyl 5 Phenylmorpholin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 3-Butyl-3-methyl-5-phenylmorpholin-2-one, such calculations can elucidate its fundamental chemical characteristics.

Detailed research findings from these methods would involve analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites where the molecule is likely to interact with other chemical species. Reactivity descriptors such as electronegativity, hardness, and softness can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data obtained from DFT calculations and is for illustrative purposes.

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.1 DMeasures the molecule's overall polarity

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which contains a butyl group and a six-membered morpholinone ring, numerous conformations are possible.

Computational methods are used to explore the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers that separate them. nih.gov This process involves systematically rotating bonds and calculating the energy of each resulting geometry. The results are often visualized as an energy landscape, where valleys represent stable conformations and peaks represent transition states. researchgate.net The most stable conformation, corresponding to the global minimum on the energy landscape, is the most likely structure of the molecule under given conditions. Understanding these preferences is crucial as the molecule's conformation can significantly influence its physical properties and biological activity. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers This table illustrates how the relative stability of different conformers is reported. Values are hypothetical.

ConformerDescription of GeometryRelative Energy (kcal/mol)Predicted Population at 298 K
AChair-like morpholinone ring, extended butyl chain0.00 (Global Minimum)75%
BTwist-boat morpholinone ring, extended butyl chain1.515%
CChair-like morpholinone ring, gauche butyl chain2.110%

Molecular Dynamics Simulations to Understand Interactions and Dynamics

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of a molecule over time. By solving Newton's equations of motion for the system, MD simulations can model how this compound would behave in a realistic environment, such as in a solvent like water or near a biological membrane.

These simulations reveal the dynamic nature of the molecule, including the flexibility of its morpholinone ring and the movement of its butyl and phenyl substituents. MD can be used to study how the molecule interacts with surrounding solvent molecules, identifying key intermolecular forces like hydrogen bonds or van der Waals interactions. The simulation can also show transitions between different conformations, providing a more complete picture of the molecule's energy landscape and dynamic behavior than static calculations alone.

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table shows representative settings for an MD simulation study.

ParameterSetting
Force FieldCHARMM36 / AMBER
Solvent ModelExplicit (e.g., TIP3P Water)
Temperature310 K (Physiological)
Pressure1 atm
Simulation Time100 nanoseconds

In Silico Studies for Reaction Mechanism Prediction

Computational chemistry is instrumental in predicting and understanding chemical reaction mechanisms. For this compound, these studies could explore its potential synthesis pathways or its metabolic degradation routes. By modeling the reactants, products, and potential transition states, researchers can map out the entire reaction coordinate.

Using quantum chemical methods, the activation energy for each step in a proposed mechanism can be calculated. The activation energy represents the energy barrier that must be overcome for the reaction to proceed. The pathway with the lowest activation energy is generally the most favorable. This information is invaluable for optimizing synthetic procedures to improve yield and for predicting the likely metabolites of the compound in a biological system.

Table 4: Example of a Calculated Reaction Step This table provides an example of data for a single step in a hypothetical reaction mechanism.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Step 1: Ring OpeningHydrolysis of the lactone bond25.5
Step 2: N-DealkylationRemoval of the butyl group32.0

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is central to drug discovery and helps in understanding the pharmacological potential of compounds like this compound.

In a docking study, the compound is computationally placed into the binding site of a target receptor. An algorithm then samples numerous positions and orientations, and a scoring function is used to estimate the binding affinity for each pose. openmedicinalchemistryjournal.com The results are ranked by a binding energy score, with lower (more negative) values indicating a more favorable interaction. researchgate.net These studies can identify the most likely binding mode and pinpoint key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. nih.govmdpi.com

Table 5: Illustrative Molecular Docking Results This table shows hypothetical docking scores of the compound against various biological targets.

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Tyr385, Arg120, Ser530
Monoamine Oxidase B (MAO-B)-9.2Tyr435, Ile199, Cys172
5-HT2A Receptor-7.9Asp155, Ser242, Phe340

Biological Activity and Mechanistic Investigations of 3 Butyl 3 Methyl 5 Phenylmorpholin 2 One and Analogs in Vitro Focus

In Vitro Pharmacological Profiling and Enzyme Inhibition Studies

The morpholinone core, a key feature of 3-butyl-3-methyl-5-phenylmorpholin-2-one, suggests its potential interaction with various biological targets, including receptors and enzymes. Research on structurally related compounds provides insights into possible activities.

Receptor Binding Assays for Related Compounds (e.g., monoamine transporters)

Phenylmorpholine derivatives have been extensively studied for their interaction with monoamine transporters, which are crucial for regulating neurotransmitter levels in the central nervous system. These transporters—for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are significant targets for drugs treating neurological and psychiatric disorders.

Radioligand binding assays are a primary method to determine the affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known high affinity for the target is used. The test compound's ability to displace this radioligand indicates its binding affinity, typically expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50).

While direct binding data for this compound on monoamine transporters is not available, studies on various substituted phenylmorpholines have demonstrated a range of affinities and selectivities for DAT, NET, and SERT. The nature and position of substituents on the phenyl and morpholine (B109124) rings significantly influence this activity.

Binding Affinities (Ki, nM) of Reference Phenylmorpholine Analogs for Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Phenmetrazine70-13129-50.4>7765
Phendimetrazine>10,000>10,000>100,000
3-Fluorophenmetrazine43201630

This table presents data for well-characterized phenylmorpholine analogs to illustrate the range of activities within this class. Data is compiled from various scientific sources.

Enzyme Inhibition Potency (e.g., Akt1, NAPE-PLD)

The structural features of this compound suggest it could be an inhibitor of various enzymes. The morpholine ring is a common scaffold in kinase inhibitors, and the PI3K/Akt/mTOR pathway is a frequently studied target.

Akt1 Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in cancer and other diseases. Several morpholine-containing compounds have been developed as inhibitors of this pathway. For instance, dimorpholinoquinazoline-based compounds have been shown to inhibit the phosphorylation of Akt and its downstream effectors in cancer cell lines. While specific data for this compound is unavailable, its morpholinone core makes Akt1 a plausible, yet unconfirmed, target.

NAPE-PLD Inhibition: N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD can modulate the levels of these signaling molecules, impacting various physiological processes. A known inhibitor of NAPE-PLD, LEI-401, demonstrates that this enzyme is a druggable target. nih.govnih.gov However, LEI-401 is structurally distinct from this compound, and there is currently no evidence to suggest that phenylmorpholinone compounds inhibit NAPE-PLD.

Cellular Mechanism of Action Studies (In Vitro)

Investigating the effects of a compound at the cellular level is crucial for understanding its mechanism of action. This includes identifying intracellular target modulation and specific protein interactions.

Intracellular Target Modulation (e.g., Akt activation, downstream effectors)

As mentioned, the PI3K/Akt pathway is a potential target for morpholine-containing compounds. In vitro studies with such compounds often involve treating cultured cells and then measuring the phosphorylation status of Akt and its downstream targets, such as mTOR and S6 kinase. A decrease in the phosphorylation of these proteins would indicate inhibition of the pathway. For example, some dimorpholinoquinazoline derivatives have been shown to inhibit the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations in cancer cell lines. nih.gov This leads to downstream effects like the cleavage of PARP1, production of reactive oxygen species (ROS), and ultimately, cell death. nih.gov

Protein Interaction and Binding Site Identification

Determining the direct binding partners of a compound is fundamental to elucidating its mechanism of action. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to identify and characterize protein-ligand interactions. Computational methods, including molecular docking, can predict the binding mode of a compound within the active site of a target protein. For many protein-protein interactions, which often involve large, flat interfaces, identifying small molecule inhibitors is challenging. nih.gov However, "hotspots" of key interacting residues can provide targets for small molecules. The identification of the precise binding site of this compound on any potential protein target would require specific experimental studies.

Broader Spectrum of Observed In Vitro Activities in Morpholine-Containing Compounds

The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. acs.org Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design.

Observed In Vitro Activities of Various Morpholine-Containing Compounds

ActivityCompound Class ExampleObserved In Vitro EffectsReference Cell Lines/Organisms
AnticancerMorpholine-substituted quinazolinesCytotoxicity, induction of apoptosis, cell cycle arrest at G1 phase. rsc.orgMCF-7 (breast cancer), A549 (lung cancer), SHSY-5Y (neuroblastoma). rsc.org
Antimicrobial4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-aminesInhibition of bacterial and fungal growth. nih.govP. aeruginosa, B. subtilis, S. aureus, E. coli, A. flavus, Rhizopus spp. nih.gov
Anti-inflammatoryMorpholine-capped β-lactamsInhibition of inducible nitric oxide synthase (iNOS). nih.govHuman cell-based assays. nih.gov
CNS ActivitiesVarious aryl-morpholinesModulation of receptors and enzymes involved in mood disorders and neurodegenerative diseases. acs.orgnih.govacs.orgnih.govVarious CNS-related in vitro models. acs.orgnih.govacs.orgnih.gov

This table provides examples of the diverse in vitro activities reported for different classes of morpholine-containing compounds.

Research on "this compound" Inconclusive

Despite a thorough search of available scientific literature and databases, no specific information regarding the biological activity or mechanistic investigations of the chemical compound this compound or its direct analogs could be located.

This inquiry sought to detail the in vitro biological relevance of this specific lactam structure within the context of drug design. However, searches for its synthesis, biological evaluation, and any studies pertaining to its mechanism of action did not yield any relevant results.

Lactam structures, in general, are of significant interest in medicinal chemistry. The four-membered β-lactam ring is the cornerstone of the widely successful penicillin and cephalosporin (B10832234) classes of antibiotics. These compounds act by inhibiting bacterial cell wall synthesis. Beyond the critical field of antibiotics, various lactam-containing molecules have been explored for a wide range of therapeutic applications, including as antiviral, antifungal, anticancer, anti-inflammatory, and cholesterol absorption inhibiting agents.

The morpholinone core, a six-membered lactam, is also a recognized scaffold in drug discovery. Compounds containing this structure have been investigated for diverse biological activities. However, the specific substitution pattern of a butyl and a methyl group at the 3-position, combined with a phenyl group at the 5-position of the morpholin-2-one (B1368128) ring, as specified in "this compound," does not appear in the currently accessible scientific literature detailing biological activity.

Consequently, without any available data from in vitro studies, it is not possible to provide an analysis of the biological activity, mechanistic investigations, or the broader biological relevance of this compound in drug design. Further empirical research would be required to determine the potential biological effects and therapeutic utility of this specific compound.

Future Research Directions and Potential Applications

Development of Novel Synthetic Pathways

While general methods for the synthesis of morpholin-2-one (B1368128) cores exist, the specific architecture of 3-Butyl-3-methyl-5-phenylmorpholin-2-one presents distinct challenges and opportunities for the development of innovative synthetic strategies. Future research could focus on creating more efficient, scalable, and environmentally benign routes to this and related compounds.

Key areas for development include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a rapid and versatile assembly of the morpholin-2-one scaffold from simple starting materials. nih.govacs.org An MCR approach, such as a Ugi-type reaction followed by an intramolecular cyclization, could efficiently construct the core structure with its desired substituents. nih.govacs.org

Catalytic Methods: The development of novel catalytic systems, including transition metal catalysis or organocatalysis, could enable milder reaction conditions and improve yields. For instance, a new approach involving the reaction of β-amino alcohols with dicyanofumarates under mild conditions has been shown to produce morpholin-2-one derivatives. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and purification for the synthesis of this compound intermediates and the final product.

Advanced Stereoselective Synthesis

The presence of two stereocenters in this compound means it can exist as four possible stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, the development of advanced stereoselective synthetic methods is crucial.

Future research should prioritize:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions is a promising avenue. For example, enantioselective epoxidation followed by a ring-opening reaction has been demonstrated as a highly stereocontrolled pathway to access optically pure morpholin-2-ones. acs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or amino alcohols, can provide a straightforward way to introduce one of the stereocenters.

Diastereoselective Reactions: For reactions that form the second stereocenter, developing highly diastereoselective methods will be essential to isolate the desired single stereoisomer. This could involve substrate-controlled or reagent-controlled approaches.

Rational Design of New Morpholin-2-one Derivatives Based on SAR Insights

Systematic modification of the this compound structure and the subsequent evaluation of the biological activity of the resulting analogs can provide valuable structure-activity relationship (SAR) insights. This knowledge is fundamental for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key structural modifications and the rationale for their investigation are summarized in the table below.

Position of ModificationProposed ModificationRationale for Investigation
C3-Butyl Group Varying alkyl chain length (e.g., ethyl, propyl, pentyl)To probe the size and nature of the hydrophobic pocket in the target binding site. Longer or shorter chains may enhance binding affinity.
C3-Methyl Group Replacement with other small alkyl groups (e.g., ethyl) or functional groupsTo explore the steric and electronic requirements at the quaternary center for optimal activity.
C5-Phenyl Group Introduction of substituents (e.g., fluoro, chloro, methoxy) at ortho, meta, or para positionsTo modulate electronic properties, metabolic stability, and potential interactions with the biological target. For example, fluorination can alter pKa and improve metabolic stability.
N4-Position N-alkylation or N-arylationThe nitrogen atom is a key site for modification. Adding substituents can influence solubility, cell permeability, and receptor interactions.
Morpholin-2-one Ring Introduction of substituents at C6To explore additional points of interaction with the target and to modulate the overall conformation of the molecule.

By systematically synthesizing and testing these new derivatives, a comprehensive SAR profile can be established, guiding the design of more effective and targeted therapeutic agents. nih.govresearchgate.net

Exploration of New Biological Targets and Mechanistic Pathways

The morpholine (B109124) and morpholin-2-one scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds. researchgate.netresearchgate.net Derivatives have shown diverse activities, including anticancer, anti-inflammatory, and effects on the central nervous system. researchgate.netresearchgate.netwikipedia.org

Future research into this compound and its analogs should therefore explore a broad range of potential biological targets and mechanisms of action.

Potential areas of investigation include:

Oncology: Morpholine-containing compounds have been investigated as anticancer agents. nih.govmdpi.com Novel derivatives could be screened against various cancer cell lines to identify potential antiproliferative activity.

Neuropharmacology: Phenylmorpholine structures are known to interact with monoamine transporters, suggesting potential applications in treating conditions like ADHD or depression. google.comnih.govdrugbank.comdrugbank.com The specific substitution pattern of this compound could lead to novel activity at dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506) transporters. nih.gov

Inflammatory Diseases: Some morpholine derivatives exhibit anti-inflammatory properties. researchgate.net Investigating the effects of this compound in inflammation models could reveal new therapeutic avenues.

Infectious Diseases: The morpholine moiety is a component of some antimicrobial and antiviral agents. researchgate.net Screening against a panel of pathogens could uncover new anti-infective properties.

Identifying the specific molecular targets (e.g., enzymes, receptors) through techniques like affinity chromatography, genetic screening, or computational docking will be crucial for understanding the mechanism of action and for the further rational design of improved compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-butyl-3-methyl-5-phenylmorpholin-2-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted amines with ketones or halo-ketones. For example, analogous morpholinone derivatives have been synthesized via nucleophilic substitution between 2-amino alcohols and α-bromo ketones under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify ideal stoichiometry, solvent polarity, and temperature. Catalysts like phase-transfer agents can improve yields by enhancing interfacial reactivity .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography for absolute configuration determination, as demonstrated for morpholinone analogs in structural databases .
  • HPLC-PDA/MS to detect impurities at <0.1% levels, referencing USP guidelines for related morpholino pharmaceuticals .

Q. How does environmental pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 2–12) at 40°C/75% RH. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify hydrolysis products. Morpholinones are prone to ring-opening under acidic conditions due to protonation of the nitrogen, forming amide intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data arising from different synthetic routes?

  • Methodological Answer : Compare batches synthesized via alternative pathways (e.g., nucleophilic substitution vs. reductive amination) using:

  • In vitro assays (e.g., enzyme inhibition) to assess activity variations.
  • Thermogravimetric analysis (TGA) and DSC to correlate crystallinity/polymorphism with bioactivity discrepancies .
  • DFT calculations to model steric/electronic effects of byproducts (e.g., residual solvents or regioisomers) .

Q. What role do morpholinone substituents play in modulating interactions with biological targets like enzymes or receptors?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Modify the butyl/methyl/phenyl groups systematically and assay binding affinity (e.g., SPR or ITC).
  • Use molecular docking (MOE or AutoDock) to map hydrophobic/π-π interactions with active sites, as seen in morpholino-based pharmaceuticals .

Q. How do environmental surfaces (e.g., silica or cellulose) affect the degradation pathways of this compound?

  • Methodological Answer : Apply microspectroscopic imaging (AFM-IR, ToF-SIMS) to track surface adsorption and oxidative degradation. Indoor surface chemistry studies show that silica enhances photodegradation via radical formation, while cellulose stabilizes morpholinones through hydrogen bonding .

Q. What computational strategies are effective in predicting the physicochemical properties of novel morpholinone derivatives?

  • Methodological Answer : Use QSPR models trained on experimental data (logP, solubility) from analogs. Combine COSMO-RS for solvent interactions and MD simulations to assess membrane permeability. Validate predictions with experimental HPLC retention times and permeability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.